2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
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Overview
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under basic conditions. For example, the reaction of an amidoxime with an ester or acyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanal or 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanoic acid.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Material Science: The unique electronic properties of the oxadiazole ring make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol in biological systems involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol can be compared with other oxadiazole derivatives, such as:
2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol: This compound has a different regioisomeric form, which can result in variations in its chemical and biological properties.
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4-6-7-5(9-4)2-3-8/h8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRGMYXITFOSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514559-24-0 |
Source
|
Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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